DS-1040 Tosylate safety and tolerability in elderly subjects

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Compound of Interest		
Compound Name:	DS-1040 Tosylate	
Cat. No.:	B560596	Get Quote

Technical Support Center: DS-1040 Tosylate

This technical support center provides essential information regarding the safety and tolerability of **DS-1040 Tosylate**, with a specific focus on its use in elderly subjects. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **DS-1040 Tosylate** and what is its mechanism of action?

A1: DS-1040 is a novel, potent, and selective low-molecular-weight inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa plays a role in attenuating fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from partially degraded fibrin. By inhibiting TAFIa, DS-1040 enhances the body's natural ability to dissolve blood clots.[3]

Q2: Has the safety and tolerability of DS-1040 been evaluated in elderly subjects?

A2: Yes, a first-in-human, randomized, placebo-controlled, phase 1 study of intravenously administered DS-1040 included a cohort of healthy elderly subjects aged 65-75 years.[1] In this study, all doses of DS-1040 were reported to be well-tolerated.[1]

Q3: Were there any serious adverse events observed in elderly subjects treated with DS-1040?



A3: In the first-in-human study, no serious adverse events or discontinuations due to adverse events occurred in any subjects, including the elderly cohort, receiving DS-1040.[1][2]

Q4: How does the pharmacokinetic profile of DS-1040 differ in elderly subjects compared to younger adults?

A4: Elderly subjects have been observed to have higher plasma exposure to DS-1040 and prolonged elimination times.[1] This is likely attributable to age-related decreases in renal clearance.[1]

Q5: Does DS-1040 affect bleeding time or other coagulation parameters?

A5: In clinical studies, DS-1040 has not been shown to have an impact on bleeding time, which remained within the normal range for all doses tested in all subjects.[1][2] Furthermore, no effects of DS-1040 on other coagulation parameters or platelet aggregation have been observed.[1][2]

Troubleshooting Guide

Issue: Unexpected variability in pharmacokinetic data in elderly subjects.

Possible Cause: Age-related differences in renal function can significantly impact the clearance of DS-1040.

Suggested Action:

- Assess renal function (e.g., estimated glomerular filtration rate eGFR) in all elderly subjects at baseline.
- Consider stratifying pharmacokinetic data based on renal function to identify potential correlations.
- The first-in-human study indicated that higher exposure in the elderly was likely due to decreased renal clearance.[1]

Issue: Monitoring for potential adverse events in an elderly population.



Possible Cause: Elderly individuals may have multiple comorbidities and be taking concomitant medications, which can complicate adverse event assessment.

Suggested Action:

- Thoroughly document all baseline medical conditions and concomitant medications.
- In the phase 1 study, safety monitoring included continuous telemetry, vital signs, physical examinations, and laboratory safety tests.
- Pay close attention to any bleeding-related events, although DS-1040 has not been shown to increase bleeding time.[1]

Data Presentation

Table 1: Summary of Safety Findings in the First-in-Human Study

Finding	Observation in the Study Population (including elderly)	Citation
Serious Adverse Events	None reported	[1][2]
Discontinuations due to Adverse Events	None reported	[1]
Bleeding Time	Remained within the normal range at all doses	[1][2]
Coagulation Parameters	No effects observed	[1]
Platelet Aggregation	No effects observed	[1]

Table 2: Qualitative Pharmacokinetic Differences in Elderly Subjects



Pharmacokinetic Parameter	Observation in Elderly Subjects (65-75 years)	Likely Reason	Citation
Plasma Exposure (AUC)	Higher compared to younger subjects	Decreased renal clearance	[1]
Elimination Time	Prolonged compared to younger subjects	Decreased renal clearance	[1]

Experimental Protocols

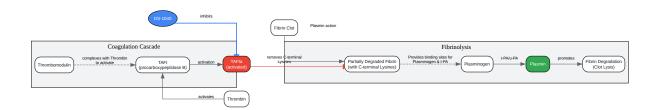
Methodology for the First-in-Human Phase 1 Study

- Study Design: A randomized, placebo-controlled, single-ascending dose study.[1]
- Subject Population: Healthy young (18-45 years) and elderly (65-75 years) subjects.[1] A
 total of 103 subjects were enrolled.[1]
- Dosing: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo were administered.[1]
- Administration: Intravenous infusion over 0.5 hours or as a 24-hour continuous infusion.[1]
- Safety Assessments:
 - Monitoring of adverse events.
 - Vital signs.
 - 12-lead electrocardiograms (ECGs).
 - Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of DS-1040.
- · Pharmacodynamic Assessments:



- Bleeding time.[1]
- o Coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).[1]
- Platelet aggregation.[1]
- TAFIa activity.[1]
- D-dimer levels.[1]
- 50% clot lysis time.[1]

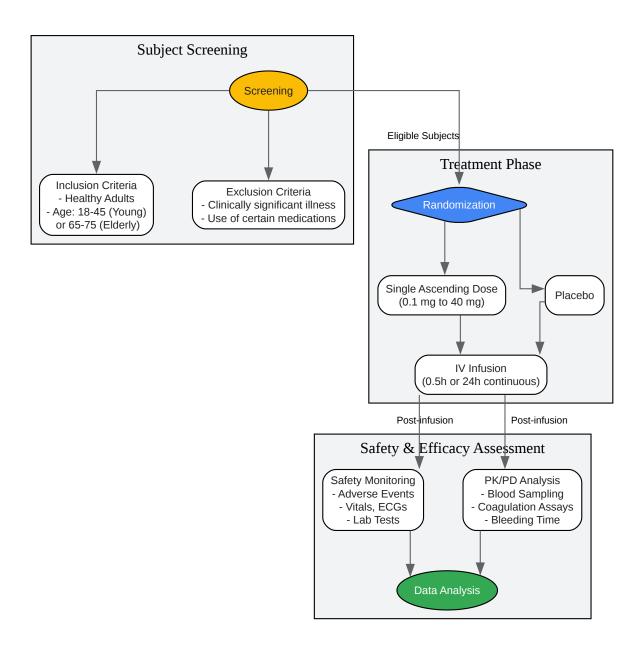
Visualizations



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Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.





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Caption: Experimental workflow for the first-in-human study of DS-1040.



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References

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